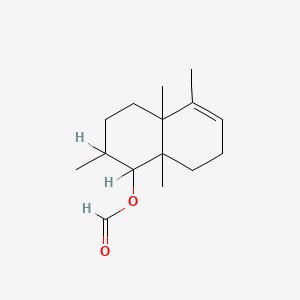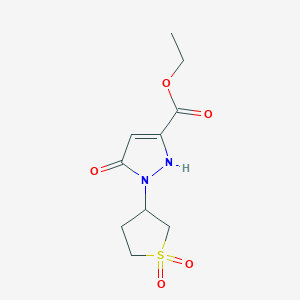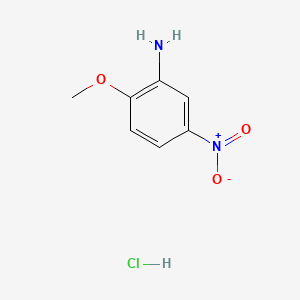
3-(全氟正辛基)丙烯氧化物
描述
3-(Perfluoro-n-octyl)propenoxide is a perfluorinated chemical compound known for its high stability and resistance to degradation. It is highly soluble in both organic and inorganic solvents, making it versatile for various applications in science and technology . The compound has a molecular formula of C11H5F17O and a molecular weight of 476.13 g/mol .
科学研究应用
3-(Perfluoro-n-octyl)propenoxide has a variety of scientific research applications:
作用机制
Target of Action
It is known that the compound provides perfluorinated long chains, which are known to interact with various biological targets .
Mode of Action
3-(Perfluoro-n-octyl)propenoxide interacts with its targets primarily through its perfluorinated long chains . These chains improve both mechanical properties via an internal antiplasticization effect, and the dispersity and loading of nanofiller via C-F···H-N/π interactions .
Result of Action
It is known that the compound contributes to the mechanical robustness, superamphiphobicity, and long-term anti-corrosion properties of certain nanocomposites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Perfluoro-n-octyl)propenoxide . For instance, the compound’s effectiveness can be influenced by factors such as temperature and the presence of other chemical substances .
生化分析
Biochemical Properties
3-(Perfluoro-n-octyl)propenoxide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through its epoxide group, which can undergo nucleophilic attack by amino acids such as cysteine, serine, and lysine . These interactions can lead to the formation of covalent bonds, resulting in the modification of the biomolecule’s structure and function. For example, 3-(Perfluoro-n-octyl)propenoxide can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate access .
Cellular Effects
The effects of 3-(Perfluoro-n-octyl)propenoxide on cells are diverse and depend on the concentration and exposure time. At low concentrations, it can modulate cell signaling pathways by interacting with key signaling proteins, leading to altered gene expression and cellular metabolism . For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. At higher concentrations, 3-(Perfluoro-n-octyl)propenoxide can induce cytotoxic effects, including apoptosis and necrosis, by disrupting cellular membranes and organelles .
Molecular Mechanism
The molecular mechanism of 3-(Perfluoro-n-octyl)propenoxide involves its ability to form covalent bonds with biomolecules through its epoxide group. This interaction can lead to enzyme inhibition or activation, depending on the target enzyme . For example, it can inhibit serine proteases by forming a covalent bond with the serine residue in the enzyme’s active site, thereby blocking substrate access . Additionally, 3-(Perfluoro-n-octyl)propenoxide can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Perfluoro-n-octyl)propenoxide can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term exposure to 3-(Perfluoro-n-octyl)propenoxide has been shown to cause persistent changes in cellular function, including altered gene expression and metabolic activity . These effects are often reversible upon removal of the compound, but some changes may persist depending on the duration and concentration of exposure .
Dosage Effects in Animal Models
The effects of 3-(Perfluoro-n-octyl)propenoxide in animal models vary with dosage. At low doses, it can modulate physiological processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to disrupt cellular membranes and organelles . Threshold effects have been observed, where a certain concentration of 3-(Perfluoro-n-octyl)propenoxide is required to elicit a biological response . Toxicity studies have shown that prolonged exposure to high doses can lead to adverse effects such as weight loss, organ damage, and mortality .
Metabolic Pathways
3-(Perfluoro-n-octyl)propenoxide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . It can affect metabolic flux by inhibiting key enzymes involved in glycolysis, the citric acid cycle, and fatty acid metabolism . For example, it can inhibit hexokinase, the enzyme responsible for the first step of glycolysis, leading to reduced glucose utilization and energy production . Additionally, 3-(Perfluoro-n-octyl)propenoxide can alter metabolite levels by modifying the activity of enzymes involved in their synthesis and degradation .
Transport and Distribution
Within cells and tissues, 3-(Perfluoro-n-octyl)propenoxide is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross cellular membranes and reach its target sites . Additionally, 3-(Perfluoro-n-octyl)propenoxide can be transported through the bloodstream, where it binds to plasma proteins and is distributed to various tissues .
Subcellular Localization
The subcellular localization of 3-(Perfluoro-n-octyl)propenoxide is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be targeted to the mitochondria, where it affects mitochondrial function and energy production . Additionally, 3-(Perfluoro-n-octyl)propenoxide can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . The compound’s localization is essential for its ability to modulate cellular processes and exert its biochemical effects .
准备方法
3-(Perfluoro-n-octyl)propenoxide can be synthesized from perfluorooctyl iodide and allyl alcohol . The reaction typically involves the use of a base to deprotonate the allyl alcohol, followed by the addition of perfluorooctyl iodide to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-(Perfluoro-n-octyl)propenoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the epoxide group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include perfluorinated alcohols, amines, and thiols.
相似化合物的比较
3-(Perfluoro-n-octyl)propenoxide is unique compared to other similar compounds due to its high stability and resistance to degradation. Similar compounds include:
Perfluorooctyl iodide: Used as a precursor in the synthesis of 3-(Perfluoro-n-octyl)propenoxide.
Perfluorooctane: Known for its environmental and health hazards.
1,2-Epoxy-1H,1H,2H,3H,3H-heptadecafluoroundecane: Another fluorinated epoxide with similar applications.
These compounds share some properties with 3-(Perfluoro-n-octyl)propenoxide but differ in their specific applications and chemical behavior.
属性
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F17O/c12-4(13,1-3-2-29-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXSIEIEXLGIET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17CH2C2OH3, C11H5F17O | |
| Record name | Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880415 | |
| Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38565-53-6 | |
| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38565-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Perfluorooctyl)-1,2-propenoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Perfluoro-n-octyl)propenoxide modify the surface properties of UV-curable coatings?
A: When added to a hydrogenated epoxy monomer and UV-cured, even at very low concentrations (less than 1% w/w), 3-(Perfluoro-n-octyl)propenoxide significantly alters the surface properties of the resulting films without impacting their bulk properties or curing conditions []. This effect is attributed to the compound's ability to migrate and concentrate selectively on the air-facing side of the film during the curing process. This selective concentration forms a fluorinated layer, rendering the surface highly hydrophobic.
Q2: What analytical technique was used to confirm the presence of the fluorinated layer on the surface of the cured films?
A: X-ray photoelectron spectroscopy (XPS) measurements were employed to confirm the presence of the fluorinated layer on the air side of the cured films []. XPS is a surface-sensitive analytical technique that can identify and quantify the elemental composition of a material's outermost layers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanenitrile, 3-[[2-(benzoyloxy)ethyl]phenylamino]-](/img/new.no-structure.jpg)






![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)






